![molecular formula C12H20N2O B2856695 N-[(1-Cyclopropylpiperidin-4-yl)methyl]prop-2-enamide CAS No. 2185980-60-1](/img/structure/B2856695.png)
N-[(1-Cyclopropylpiperidin-4-yl)methyl]prop-2-enamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(1-Cyclopropylpiperidin-4-yl)methyl]prop-2-enamide, also known as CPP-115, is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) aminotransferase. This compound has shown promising results in preclinical studies for the treatment of various neurological disorders, including epilepsy, addiction, and anxiety.
Wirkmechanismus
N-[(1-Cyclopropylpiperidin-4-yl)methyl]prop-2-enamide works by inhibiting the enzyme GABA aminotransferase, which is responsible for the breakdown of GABA in the brain. By inhibiting this enzyme, N-[(1-Cyclopropylpiperidin-4-yl)methyl]prop-2-enamide increases the levels of GABA in the brain, which can lead to a reduction in seizure activity and anxiety-related behaviors.
Biochemical and Physiological Effects:
N-[(1-Cyclopropylpiperidin-4-yl)methyl]prop-2-enamide has been shown to increase GABA levels in the brain, which can lead to a reduction in seizure activity and anxiety-related behaviors. In addition, N-[(1-Cyclopropylpiperidin-4-yl)methyl]prop-2-enamide has been shown to reduce drug-seeking behavior in animal models of addiction.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-[(1-Cyclopropylpiperidin-4-yl)methyl]prop-2-enamide is its selectivity for GABA aminotransferase, which reduces the risk of off-target effects. However, N-[(1-Cyclopropylpiperidin-4-yl)methyl]prop-2-enamide has a short half-life and requires multiple doses for sustained effects, which can be a limitation in some experimental settings.
Zukünftige Richtungen
There are several potential future directions for the study of N-[(1-Cyclopropylpiperidin-4-yl)methyl]prop-2-enamide. One area of interest is the development of more potent and selective inhibitors of GABA aminotransferase. Another potential direction is the investigation of the effects of N-[(1-Cyclopropylpiperidin-4-yl)methyl]prop-2-enamide on other neurotransmitter systems, such as dopamine and serotonin. Finally, clinical trials are needed to determine the safety and efficacy of N-[(1-Cyclopropylpiperidin-4-yl)methyl]prop-2-enamide in humans for the treatment of neurological disorders.
Synthesemethoden
N-[(1-Cyclopropylpiperidin-4-yl)methyl]prop-2-enamide can be synthesized using a multi-step process that involves the reaction of various reagents, including 4-cyclopropylpiperidine, methyl acrylate, and lithium diisopropylamide. The final product is obtained through purification and isolation techniques.
Wissenschaftliche Forschungsanwendungen
N-[(1-Cyclopropylpiperidin-4-yl)methyl]prop-2-enamide has been extensively studied in preclinical models of epilepsy, addiction, and anxiety. It has been shown to increase GABA levels in the brain, which can lead to a reduction in seizure activity and anxiety-related behaviors. In addition, N-[(1-Cyclopropylpiperidin-4-yl)methyl]prop-2-enamide has been shown to reduce drug-seeking behavior in animal models of addiction.
Eigenschaften
IUPAC Name |
N-[(1-cyclopropylpiperidin-4-yl)methyl]prop-2-enamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O/c1-2-12(15)13-9-10-5-7-14(8-6-10)11-3-4-11/h2,10-11H,1,3-9H2,(H,13,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZDNQKJICXBIHEI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC(=O)NCC1CCN(CC1)C2CC2 |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
208.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(1-Cyclopropylpiperidin-4-yl)methyl]prop-2-enamide |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.